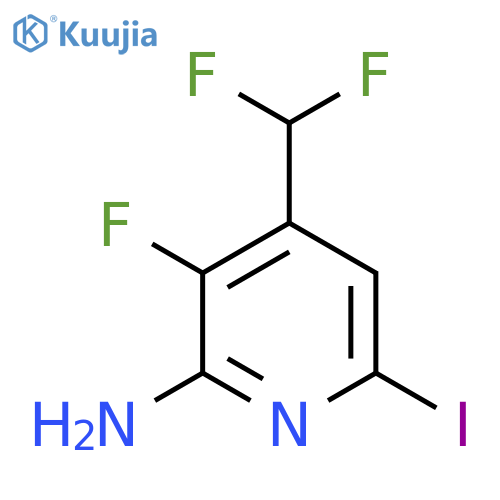Cas no 1805113-36-3 (2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine)

1805113-36-3 structure
商品名:2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine
CAS番号:1805113-36-3
MF:C6H4F3IN2
メガワット:288.009043693542
CID:4810729
2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine 化学的及び物理的性質
名前と識別子
-
- 2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine
-
- インチ: 1S/C6H4F3IN2/c7-4-2(5(8)9)1-3(10)12-6(4)11/h1,5H,(H2,11,12)
- InChIKey: DDJSUDHFXQYREO-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C(F)F)=C(C(N)=N1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 158
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 38.9
2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029066977-1g |
2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine |
1805113-36-3 | 97% | 1g |
$1,504.90 | 2022-04-01 |
2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine 関連文献
-
F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
1805113-36-3 (2-Amino-4-(difluoromethyl)-3-fluoro-6-iodopyridine) 関連製品
- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1806133-69-6(3-Iodo-6-nitro-4-(trifluoromethoxy)pyridine-2-sulfonyl chloride)
- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
- 4770-00-7(3-cyano-4-nitroindole)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
